3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-10-3-1-9(2-4-10)7-11-15-16-12-8-14-5-6-17(11)12/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSCWASVCFSNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2C=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Intermediate Formation
The synthesis begins with 2,3-dichloropyrazine (9) , which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 85°C to yield 3-hydrazinylpyrazine (10) . This intermediate is critical for subsequent cyclization.
Triazolo Ring Formation
Compound 10 is cyclized using triethoxymethane under reflux conditions (80°C, 12 hr) to formtriazolo[4,3-a]pyrazine (11) . The reaction proceeds via dehydrative cyclization, with triethoxymethane acting as a carbon donor.
Introduction of 4-Fluorobenzyl Group
The final step involves substituting the chlorine atom in 11 with 4-fluorobenzylamine. This is achieved using potassium tert-butoxide (KTB) and potassium iodide (KI) in tetrahydrofuran (THF) at 60°C for 8 hr, yielding the target compound with 72% purity after column chromatography.
Key Data
-
Yield: 68% (over three steps)
-
Characterization: NMR (CDCl) δ 7.37 (s, 1H, pyrazine-H), 4.54 (t, Hz, 2H, benzyl-CH).
One-Pot Cyclocondensation Using Triethyl Orthoacetate
Reaction Design
An alternative route employs triethyl orthoacetate to simultaneously form the triazolo ring and introduce substituents. 2-Hydrazinylpyrazine (10) reacts with triethyl orthoacetate in refluxing ethanol (80°C, 6 hr), directly yielding 3-methyl-triazolo[4,3-a]pyrazine. The methyl group is then replaced via nucleophilic aromatic substitution with 4-fluorobenzyl bromide in dimethylformamide (DMF) at 100°C for 12 hr.
Key Data
-
Yield: 58% (two steps)
-
Advantage: Avoids isolation of intermediates, reducing purification steps.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A patent-derived method utilizes a palladium-catalyzed coupling to attach the 4-fluorobenzyl group. The triazolo-pyrazine core (11) is functionalized with a boronic ester at position 3, which couples with 4-fluorobenzyl bromide using Pd(PPh) and NaCO in dioxane/water (4:1) at 90°C.
Key Data
Late-Stage Fluorination via Diversinate™ Chemistry
Radical Fluoromethylation
A novel approach applies Diversinate™ reagents (e.g., zinc trifluoromethanesulfinate) to introduce fluorinated groups. The non-fluorinated precursor, 3-benzyl-triazolo[4,3-a]pyrazine, is treated with TFMS and tert-butyl hydroperoxide (TBHP) in a DMSO/CHCl/HO mixture, achieving selective fluorination at the benzyl position.
Key Data
-
Yield: 42%
-
Application: Suitable for scalable synthesis but requires specialized reagents.
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 68% | 93.3% | Cost-effective, scalable | Multiple purification steps |
| One-Pot Cyclocondensation | 58% | 95.2% | Fewer intermediates | Moderate yield |
| Suzuki Coupling | 74% | 98.5% | High regioselectivity | Expensive catalysts |
| Diversinate™ Fluorination | 42% | 99.1% | Late-stage functionalization | Requires specialized reagents |
Analytical Validation and Characterization
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorobenzyl group.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibit promising anticancer properties. For instance, derivatives of triazole compounds have been shown to inhibit tumor growth in various cancer models. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that triazolo-pyrazine derivatives possess significant antibacterial and antifungal properties. In one notable case study, a derivative exhibited inhibitory effects against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Agricultural Science Applications
Pesticide Development
this compound has potential applications in agrochemistry as a pesticide. Its structural features allow for the development of novel fungicides and herbicides. Research has indicated that triazole compounds can effectively control fungal diseases in crops while minimizing environmental impact.
Plant Growth Regulators
Additionally, triazole derivatives have been explored as plant growth regulators. They can influence plant hormone levels and enhance growth responses under stress conditions. Field trials have shown improved crop yields when treated with specific triazole compounds.
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing advanced polymers. Its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Research findings indicate that polymers containing triazole units exhibit improved resistance to thermal degradation.
Nanomaterials
The compound is also being investigated for its role in the development of nanomaterials. Triazolo-pyrazine derivatives can be used to functionalize nanoparticles for targeted drug delivery systems. Studies have shown that these functionalized nanoparticles exhibit enhanced cellular uptake and therapeutic efficacy.
Data Tables
| Application Area | Specific Use | Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induced apoptosis in cancer cells; effective against tumors |
| Antimicrobial | Inhibitory effects on resistant bacterial strains | |
| Agricultural Science | Pesticide | Effective control of fungal diseases in crops |
| Plant Growth Regulators | Enhanced growth responses under stress conditions | |
| Material Science | Polymer Chemistry | Improved thermal stability and mechanical properties |
| Nanomaterials | Enhanced cellular uptake in drug delivery systems |
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the fluorobenzyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, chloro) often correlate with lower synthetic yields but may enhance target affinity.
- Electron-donating groups (e.g., methoxy) improve reaction efficiency and stability.
- The 4-fluorobenzyl group balances metabolic resistance and moderate hydrophobicity, making it favorable for CNS-targeted agents .
Key Observations :
Key Observations :
- Fluorine positioning: 2-Fluorobenzyl analogs show superior anticonvulsant activity (ED50 = 3 mg/kg) compared to non-fluorinated derivatives .
- Saturation : Tetrahydro derivatives (e.g., 5,6,7,8-tetrahydro) enhance renin inhibitory potency, likely due to conformational flexibility .
- Bulk and lipophilicity : Adamantane and cubane substituents improve blood-brain barrier penetration but may reduce solubility .
Biological Activity
3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on recent research findings.
- Molecular Formula : C12H9FN4
- Molecular Weight : 232.25682 g/mol
- CAS Number : 1159553-30-6
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. The compound has been evaluated for its efficacy against various bacterial strains using the microbroth dilution method.
Key Findings :
- The compound exhibited moderate to good antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for some derivatives were comparable to standard antibiotics like ampicillin, indicating significant antibacterial potential .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Anticancer Activity
The anticancer properties of this compound have been investigated against several cancer cell lines.
Research Findings :
- A derivative of this compound demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 .
- The mechanism of action appears to involve inhibition of c-Met kinase, a target in cancer therapy .
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural features. Modifications at various positions can enhance their pharmacological profiles.
Key Observations :
- Substituents at the R1 and R2 positions significantly affect antibacterial efficacy; for instance, longer alkyl chains improve lipophilicity and cell permeability .
- Compounds with electron-donating groups at the R2 position generally exhibit better antibacterial activity compared to those with electron-withdrawing groups .
Case Studies
A series of studies have been conducted to evaluate the biological activities of triazolo[4,3-a]pyrazine derivatives:
- Antibacterial Evaluation : A study synthesized several derivatives and tested them against common pathogens. The most active compounds showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus .
- Anticancer Studies : Derivatives were tested for their ability to inhibit c-Met kinase and induce apoptosis in cancer cells through various assays including Annexin V-FITC/PI staining .
Q & A
Basic Research Questions
Q. What are the primary biological activities of 3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how are these activities quantified in vitro?
- Answer: The compound exhibits potent antimicrobial activity, particularly against gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values of 12.5 µg/ml and MBC (Minimum Bactericidal Concentration) values of 25.0 µg/ml. These activities are determined using standardized microbiological assays, such as broth microdilution, under controlled conditions (e.g., pH, temperature). Researchers should validate results using clinical isolates and reference strains to ensure reproducibility .
Q. What synthetic strategies are employed to introduce substituents at positions 3 and 7 of the [1,2,4]triazolo[4,3-a]pyrazine core?
- Answer: A common approach involves cyclization of 2-chloro-3-hydrazinopyrazine derivatives with acid halides, followed by hydrolysis and N-alkylation. Challenges include limited substituent diversity at position 7 due to steric and electronic constraints. Advanced methods utilize carbonyl reagents (e.g., isothiocyanates) to modify position 3, enabling structural diversification for SAR studies .
Q. How can researchers validate the purity and quantify this compound in pharmaceutical preparations?
- Answer: A validated potentiometric titration method in non-aqueous media (e.g., acetic acid/anhydride) is recommended. Key parameters include:
| Parameter | Value/Requirement |
|---|---|
| Sample weight | 0.250 g ± 0.001 g |
| Titrant | 0.1 M perchloric acid |
| Acceptance range | 99.0–101.0% (dry basis) |
| Method uncertainty | ≤ 0.22% |
| Impurities (e.g., oxidation byproducts) are monitored via HPLC, with total impurities capped at 0.5% . |
Advanced Research Questions
Q. How do structural modifications at the 3-position of [1,2,4]triazolo[4,3-a]pyrazine derivatives influence their antimicrobial efficacy?
- Answer: Introducing electron-withdrawing groups (e.g., thioxo) at position 3 enhances antimicrobial activity by improving target binding (e.g., bacterial enzyme inhibition). Researchers use computational modeling (e.g., molecular docking with bacterial dihydrofolate reductase) paired with in vitro assays to correlate substituent effects with MIC/MBC trends. For example, replacing the thioxo group with sulfonyl reduces potency by ~40% .
Q. What methodologies resolve discrepancies in reported MIC values for this compound across studies?
- Answer: Discrepancies may arise from variations in bacterial strains, growth media, or endpoint criteria. To mitigate:
- Standardize protocols using CLSI/EUCAST guidelines.
- Include internal controls (e.g., ciprofloxacin for gram-negative bacteria).
- Perform time-kill assays to confirm static vs. cidal effects.
Cross-validate results via inter-laboratory studies and meta-analyses .
Q. What in silico and in vitro approaches elucidate the interaction between this compound and kinase targets like c-Met/VEGFR-2?
- Answer:
- In silico: Molecular docking (e.g., AutoDock Vina) with crystal structures (PDB: 3LQ8 for c-Met) identifies key binding residues (e.g., Met1160).
- In vitro: Kinase inhibition assays (IC50 determination) using recombinant enzymes and ATP-Glo® luminescence.
- Cellular validation: Anti-proliferation studies in cancer cell lines (e.g., HGF-stimulated HEK293) with Western blotting for phosphorylated c-Met .
Methodological Considerations Table
| Research Aspect | Key Technique/Parameter | Evidence ID |
|---|---|---|
| Synthetic Optimization | Cyclization with carbonyl reagents | |
| Quantification | Non-aqueous potentiometric titration | |
| Impurity Profiling | HPLC (C18 column, 0.1% H3PO4 mobile phase) | |
| Target Interaction | Molecular docking (PDB: 3LD6, 3LQ8) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
